molecular formula C19H21ClN2O2 B251525 N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide

N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide

Katalognummer B251525
Molekulargewicht: 344.8 g/mol
InChI-Schlüssel: IBYBVIJOENWXAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has been shown to have promising therapeutic potential for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Wirkmechanismus

N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide inhibits BTK by binding to the ATP-binding site of the kinase domain, preventing its activation and downstream signaling. This leads to the inhibition of BCR signaling, which is essential for B-cell survival and proliferation. N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide also inhibits the activation of other signaling pathways, such as the PI3K/AKT and NF-κB pathways, which are involved in the regulation of cell growth, survival, and inflammation.
Biochemical and Physiological Effects
N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, as well as to inhibit the proliferation and migration of B-cells. N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide also reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of autoimmune diseases and inflammatory disorders. In preclinical studies, N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide has shown a favorable safety profile, with no significant toxicity observed.

Vorteile Und Einschränkungen Für Laborexperimente

N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide is a highly specific and potent inhibitor of BTK, with a favorable pharmacokinetic profile and good oral bioavailability. N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide has been shown to be effective in preclinical models of B-cell malignancies and autoimmune diseases, making it a promising candidate for further clinical development. However, the limitations of N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide include its potential for off-target effects and the development of resistance in some patients.

Zukünftige Richtungen

The future directions for N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide research include the evaluation of its efficacy and safety in clinical trials for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. The combination of N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide with other targeted therapies, such as PI3K inhibitors or anti-CD20 antibodies, may enhance its therapeutic potential. The identification of biomarkers that predict response to N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide treatment may also improve patient selection and treatment outcomes. Finally, the development of more potent and selective BTK inhibitors may further improve the treatment of B-cell malignancies and other diseases.

Synthesemethoden

N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide can be synthesized using a multi-step process starting from 3-chloro-4-bromophenol. The key step involves the formation of a morpholine ring by reaction with morpholine, followed by the introduction of the dimethylbenzamide group through a coupling reaction with 3,5-dimethylbenzoic acid. The final product is obtained after purification by chromatography.

Wissenschaftliche Forschungsanwendungen

N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide has been extensively studied in preclinical models and has shown promising results in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide has also been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus (SLE), as well as in the prevention of transplant rejection.

Eigenschaften

Molekularformel

C19H21ClN2O2

Molekulargewicht

344.8 g/mol

IUPAC-Name

N-(3-chloro-4-morpholin-4-ylphenyl)-3,5-dimethylbenzamide

InChI

InChI=1S/C19H21ClN2O2/c1-13-9-14(2)11-15(10-13)19(23)21-16-3-4-18(17(20)12-16)22-5-7-24-8-6-22/h3-4,9-12H,5-8H2,1-2H3,(H,21,23)

InChI-Schlüssel

IBYBVIJOENWXAF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl)C

Kanonische SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.